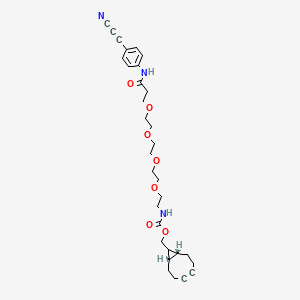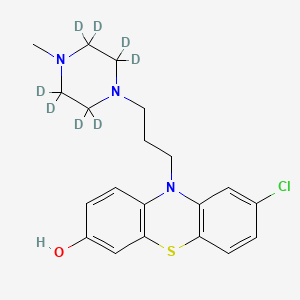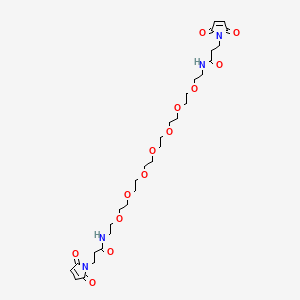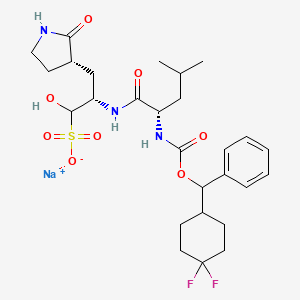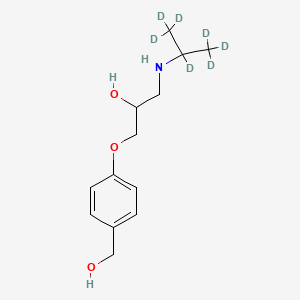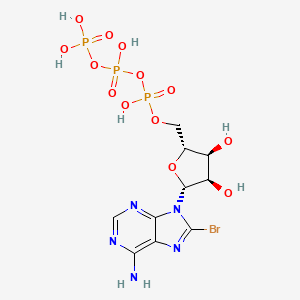
8-Bromo-ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-ATP typically involves the bromination of adenosine triphosphate. The process begins with the protection of the hydroxyl groups of ATP, followed by the selective bromination at the 8th position of the adenine ring. The final step involves deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-ATP undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Hydrolysis: Catalyzed by specific phosphatases under physiological conditions.
Major Products:
8-Bromo-ADP and 8-Bromo-AMP: Resulting from hydrolysis.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
8-Bromo-ATP is extensively used in various fields of scientific research:
Chemistry: As a tool to study enzyme kinetics and ATP-binding sites.
Biology: To investigate cellular signaling pathways, particularly those involving purinergic receptors.
Medicine: Research on its cytotoxic effects on cancer cells, particularly multiple myeloma.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mecanismo De Acción
8-Bromo-ATP exerts its effects primarily by acting as an agonist for purinergic receptors, particularly P2X receptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of ion channels, resulting in the influx of calcium ions and subsequent cellular responses. This mechanism is crucial for various physiological processes, including neurotransmission and muscle contraction .
Comparación Con Compuestos Similares
- 8-Bromo-adenosine diphosphate (8-Bromo-ADP)
- 8-Bromo-adenosine monophosphate (8-Bromo-AMP)
- 8-Bromo-cyclic adenosine monophosphate (8-Bromo-cAMP)
Comparison: 8-Bromo-ATP is unique due to its triphosphate group, which allows it to participate in phosphorylation reactions and act as a substrate for kinases. In contrast, 8-Bromo-ADP and 8-Bromo-AMP lack this triphosphate group, limiting their roles to signaling and regulatory functions. 8-Bromo-cAMP, on the other hand, is primarily involved in cyclic AMP-dependent signaling pathways .
Propiedades
Fórmula molecular |
C10H15BrN5O13P3 |
|---|---|
Peso molecular |
586.08 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15BrN5O13P3/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
VPAHIVDZXBLTTM-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


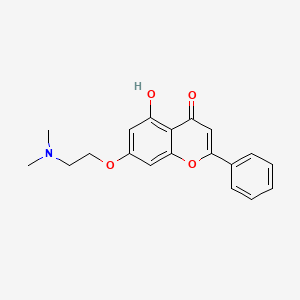
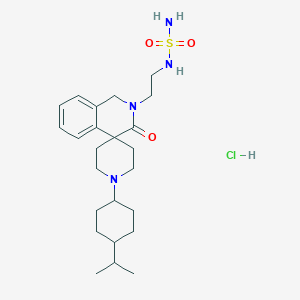
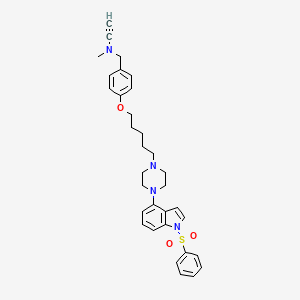
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

